1-Bromo-4-cyclopentenylbenzene

Vue d'ensemble

Description

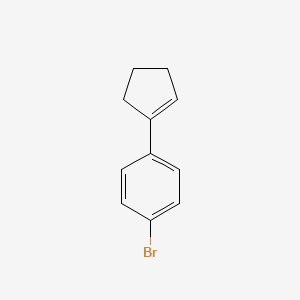

1-Bromo-4-cyclopentenylbenzene is an organic compound with the molecular formula C11H11Br. It belongs to the class of aryl halides and is characterized by a bromine atom attached to a benzene ring, which is further substituted with a cyclopentenyl group. This compound is of significant interest in various fields of research and industry due to its unique physical and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-4-cyclopentenylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-cyclopentenylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The reaction conditions are carefully controlled to minimize side reactions and ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-4-cyclopentenylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran, lithium diisopropylamide in hexane.

Coupling Reactions: Palladium catalysts (e.g., palladium acetate), boronic acids, alkenes, bases (e.g., potassium carbonate), solvents (e.g., toluene, dimethylformamide).

Reduction Reactions: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst

Major Products:

Substitution Reactions: Formation of substituted cyclopentenylbenzenes.

Coupling Reactions: Formation of biaryl or styrene derivatives.

Reduction Reactions: Formation of 4-cyclopentenylbenzene

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-Bromo-4-cyclopentenylbenzene has been investigated for its potential therapeutic properties, particularly as an intermediate in the synthesis of biologically active compounds. Its structural features allow it to participate in reactions that yield various pharmacologically relevant molecules.

Case Study: Synthesis of Anticancer Agents

Recent studies have highlighted the use of this compound as a precursor for synthesizing indole derivatives, which have shown promising activity against cancer cells. For instance, compounds derived from this brominated benzene have exhibited selectivity towards specific cancer cell lines, demonstrating their potential as anticancer agents.

| Compound Name | Activity | Target Cell Line | Reference |

|---|---|---|---|

| Indole Derivative A | Anticancer | HT29 (Colorectal) | |

| Indole Derivative B | Anticancer | A549 (Lung) |

These derivatives work by inhibiting key pathways involved in cancer cell proliferation, such as the p53 pathway and tubulin dynamics, showcasing the versatility of this compound in drug development.

Organic Synthesis Applications

In organic synthesis, this compound serves as a valuable building block for the preparation of more complex molecules. It can undergo various reactions including nucleophilic substitutions and coupling reactions.

Reactivity Profile

The reactivity of this compound allows it to be utilized in:

- Grignard Reactions : As an alkyl halide, it can be used to form Grignard reagents, which are crucial for synthesizing alcohols and other functional groups.

- Cross-Coupling Reactions : This compound can participate in Suzuki or Heck reactions to form biaryl compounds that are important in pharmaceuticals and agrochemicals.

Material Science Applications

The unique properties of this compound also extend to material science, where it is used in the development of advanced materials.

Nanotechnology

Recent advancements have explored its role in phenolic-enabled nanotechnology (PEN). The compound can be incorporated into nanohybrid materials that exhibit enhanced properties for biomedical applications, such as drug delivery systems and biosensors.

| Application | Description |

|---|---|

| Drug Delivery Systems | Utilizes nanocarriers for targeted therapy. |

| Biosensing | Enhances sensitivity and specificity in detecting biomolecules. |

Mécanisme D'action

The mechanism of action of 1-Bromo-4-cyclopentenylbenzene involves its ability to undergo various chemical transformations. The bromine atom acts as a leaving group in substitution and coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The cyclopentenyl group provides additional reactivity, allowing for the formation of cyclic and polycyclic structures. These transformations are mediated by catalysts and reagents that activate the bromine atom and stabilize reaction intermediates .

Comparaison Avec Des Composés Similaires

1-Bromo-4-cyclopentenylbenzene can be compared with other similar compounds, such as:

1-Bromo-4-vinylbenzene: Similar in structure but with a vinyl group instead of a cyclopentenyl group.

1-Bromo-4-chlorobenzene: Contains a chlorine atom instead of a cyclopentenyl group.

4-Bromo-1-cyclopentenylbenzene: Similar structure but with the bromine atom in a different position.

The uniqueness of this compound lies in its combination of the bromine atom and the cyclopentenyl group, which provides a balance of reactivity and stability, making it a versatile compound for various applications .

Activité Biologique

1-Bromo-4-cyclopentenylbenzene is an organic compound characterized by a bromine atom attached to a cyclopentene-substituted benzene ring. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and unique structural properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 223.11 g/mol. The presence of the bromine atom contributes to its reactivity, making it suitable for various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 223.11 g/mol |

| Structure | Structure |

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in pharmacology and biochemistry. Compounds with similar structures have demonstrated various biological effects, including:

- Antimicrobial Activity: Similar brominated compounds have shown effectiveness against bacterial strains, indicating potential for further exploration in antibiotic development.

- Anti-inflammatory Properties: Some derivatives exhibit inhibition of inflammatory mediators, suggesting that this compound may also possess anti-inflammatory effects.

Antimicrobial Activity

A study examining the structure-activity relationship of brominated compounds found that certain derivatives exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of the bromine atom was noted to enhance membrane permeability, facilitating the compound's entry into bacterial cells .

Anti-inflammatory Effects

Research on related compounds has indicated that brominated phenolic compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In vitro studies showed that these compounds could reduce the production of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Nucleophilic Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for modifications that may enhance biological activity.

- Interaction with Enzymes: The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to altered biochemical responses.

Propriétés

IUPAC Name |

1-bromo-4-(cyclopenten-1-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPOIVQOJPMXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468082 | |

| Record name | 1-Bromo-4-cyclopentenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6725-74-2 | |

| Record name | 1-Bromo-4-cyclopentenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.